molecular formula C11H11NOS2 B3006043 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 108654-36-0

3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3006043
CAS RN: 108654-36-0
M. Wt: 237.34
InChI Key: FVQWFYNWBZZMII-UHFFFAOYSA-N
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Description

The compound "3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one" is a derivative of the 1,3-thiazolidin-4-one family, which is known for its biological activity and potential in drug development. The thiazolidinone nucleus is a versatile scaffold that has been utilized in the synthesis of various compounds with significant pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives often involves cyclocondensation reactions. For instance, 2-thioxo-4-thiazolidinones can be synthesized by the reaction of isothiocyanatosulfonamides with sulfanylacetic acid, as demonstrated in the preparation of compounds with antimicrobial activity . Additionally, a [3 + 2] annulation between azaoxyallyl cations and thiocarbonyls has been reported as an efficient method for accessing highly functionalized thiazolidin-4-one derivatives . This method allows for the introduction of various functional groups into the thiazolidin-4-one scaffold, highlighting the flexibility of synthetic approaches for this class of compounds.

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been extensively studied using various spectroscopic and computational methods. For example, experimental techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction have been employed to characterize the molecular structure of related compounds . Computational studies, including density functional theory (DFT) calculations, have provided insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties and reactivity of these molecules .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives participate in a range of chemical reactions, which can be exploited to synthesize novel compounds with potential biological activities. The reactivity of the active methylene group in the thiazolidinone ring allows for modifications using various electrophiles, leading to the synthesis of diverse derivatives . The presence of substituents on the thiazolidinone nucleus can significantly impact the compound's biological activity, as seen in the case of non-nucleoside HIV-1 reverse transcriptase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are closely related to their molecular structure. The presence of substituents can influence the compound's solubility, melting point, and stability. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the acidity of the active methylene group, which in turn can alter the compound's reactivity and interaction with biological targets . Theoretical calculations, such as molecular electrostatic potential and frontier molecular orbitals analysis, provide further understanding of the electronic properties and potential reactivity of these compounds .

Scientific Research Applications

Synthesis Techniques

  • A novel multicomponent method for synthesizing 2-thioxo-1,3-thiazolidin-4-ones, which includes the chemical 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, has been developed. This method is efficient and employs a one-pot approach, leading to good yields of the title compounds (Alizadeh & Zohreh, 2009).

Chemical Reactions and Applications

  • The reaction of 3-aroyl-1-arylthioureas with dimethyl but-2-ynedioate has been found to produce 1,3-thiazolidine-4-ones, including derivatives of 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one. These derivatives have been investigated for their antitumor and antioxidant activities, showing moderate antiproliferative in vitro activity against hepatocellular carcinoma and effective antioxidant activity (Aly et al., 2012).

Structural and Physicochemical Properties

  • Studies on 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one have included investigations into its molecular structure and stability. These studies are crucial in understanding its reactivity and potential applications in various fields, including medicinal chemistry (Santos et al., 2018).

Antimicrobial Activities

  • Certain derivatives of 1,3-thiazolidin-4-ones, which include 3-(2,3-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, have been synthesized and shown to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Reddy et al., 2010).

Biological Evaluation

  • Investigations have been conducted on the synthesis of new 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-ones, including the specific compound , and their biological evaluation against cancer cells. This research is indicative of the potential therapeutic applications of these compounds (Dago et al., 2017).

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For example, 2,3-Dimethylphenol is considered hazardous and can cause severe skin burns, eye damage, and is toxic if swallowed or in contact with skin .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-7-4-3-5-9(8(7)2)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQWFYNWBZZMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CSC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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